molecular formula C19H16ClFN2O2S B2896466 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 1421445-14-8

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2896466
CAS No.: 1421445-14-8
M. Wt: 390.86
InChI Key: HDTYKSCPEYJPOR-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H16ClFN2O2S and its molecular weight is 390.86. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on related benzothiazolinone acetamide analogs has explored their potential in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity has been studied, showing promising results for future optical materials. Furthermore, molecular docking studies have been performed to understand the interactions with biological targets such as Cyclooxygenase 1 (COX1), highlighting their potential in drug discovery (Mary et al., 2020).

Antimicrobial Evaluation

Novel imines and thiazolidinones derived from a similar chlorophenyl structure have been synthesized and evaluated for their antimicrobial properties. These compounds, through various chemical modifications, have shown effectiveness against bacterial and fungal strains, indicating their potential as antimicrobial agents (Fuloria et al., 2009).

Insecticidal Agents

Phenoxyacetamide derivatives with modifications in the chlorophenyl component have been synthesized and tested against the cotton leafworm, Spodoptera littoralis. Certain derivatives demonstrated excellent insecticidal activity, suggesting their utility in agricultural pest control (Rashid et al., 2021).

Antiproliferative Activity

Phenothiazine-1,2,3-triazole analogues, incorporating elements similar to the chlorophenyl and fluoroacetamide groups, have been designed and synthesized. These compounds exhibit moderate to good antiproliferative activity against various cancer cell lines, highlighting their potential in cancer therapy (Ma et al., 2017).

Cholinesterase Inhibition

N-aryl derivatives of acetamide, featuring chloro and fluoro substituents similar to those in the query compound, have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. These compounds showed varying degrees of inhibitory activity, suggesting potential applications in treating diseases like Alzheimer's (Riaz et al., 2020).

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c1-12-17(26-19(23-12)15-4-2-3-5-16(15)20)10-22-18(24)11-25-14-8-6-13(21)7-9-14/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYKSCPEYJPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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